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Natural sources of (E)-Naringenin chalcone

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An In-depth Technical Guide to the Natural Sources of (E)-Naringenin Chalcone

Introduction

(E)-Naringenin chalcone, a naturally occurring chalconoid, is a pivotal intermediate in the biosynthesis of a wide array of flavonoids in plants.[1][2] It is synthesized from 4-coumaroyl-CoA and malonyl-CoA by the enzyme chalcone synthase (CHS), a key regulatory step in the phenylpropanoid pathway.[1][3] This open-chain flavonoid precursor can then undergo spontaneous or enzyme-catalyzed cyclization to form the flavanone naringenin, which is the gateway to the synthesis of most other flavonoid classes, including flavones, flavonols, and anthocyanins.[1][4][5][6] Beyond its role as a biosynthetic intermediate, naringenin chalcone itself exhibits notable biological activities, including antioxidant and anti-inflammatory properties, making it a compound of significant interest for researchers in nutrition, pharmacology, and drug development.[2][7] This guide provides a comprehensive overview of its natural sources, biosynthesis, and the methodologies for its extraction and analysis.

Natural Distribution and Quantification

(E)-Naringenin chalcone is found in a variety of plants, where it often co-exists with its cyclized isomer, naringenin, and its glycoside, naringin.[8] Its presence is particularly well-documented in certain fruits and vegetables, with tomatoes and citrus fruits being the most significant dietary sources.[2][9] The concentration of **(E)-naringenin chalcone** can vary considerably depending on the plant species, cultivar, stage of maturity, and post-harvest conditions.



Fresh tomatoes, especially the skins of cherry tomato varieties, are among the richest known sources of **(E)-naringenin chalcone**.[8][9] In citrus fruits, while the flavanone naringenin and its glycoside naringin are predominant, naringenin chalcone is also present, particularly in the peel.[6][7][9] It has also been identified as a monomer incorporated into the lignin of papyrus.[4] [10]

The table below summarizes the quantitative data on **(E)-naringenin chalcone** content in various natural sources as reported in the scientific literature.

| Natural Source | Plant Part | Concentration (mg/kg Fresh Weight) | Reference |
|---|-----------------------------|--|-----------|
| Cherry Tomato (Solanum lycopersicum var. cerasiforme) | Whole Fruit | 57.8 | [8] |
| Cherry Tomato (Solanum lycopersicum var. cerasiforme) | Whole Fruit | ~60 | [8] |
| Cherry Tomato (Solanum lycopersicum 'Jennita') | Whole Fruit (at harvest) | 152.6 | [11] |
| Tomato (Solanum lycopersicum) | General | 9 - 182 | [8] |

Note: The concentration of **(E)-naringenin chalcone** can decrease significantly during post-harvest ripening. For instance, in 'Jennita' cherry tomatoes, the content dropped from 15.26 mg/100g (152.6 mg/kg) at harvest to 0.41 mg/100g after three weeks of storage.[11]

Biosynthesis of (E)-Naringenin Chalcone



(E)-Naringenin chalcone is a product of the general phenylpropanoid pathway, a conserved metabolic route in higher plants for the synthesis of thousands of secondary metabolites. The biosynthesis begins with the amino acid L-phenylalanine (or L-tyrosine in some plants).[3][12] A series of enzymatic reactions converts the initial amino acid into 4-coumaroyl-CoA. This activated intermediate then enters the flavonoid-specific branch of the pathway. The key enzyme, chalcone synthase (CHS), catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C3-C6 backbone of **(E)-naringenin chalcone**.[1][2][3][12] This chalcone stands at a crucial metabolic fork; it can be isomerized by chalcone isomerase (CHI) to produce naringenin, the precursor for most other flavonoids, or it can be acted upon by other enzymes to form different classes of compounds like dihydrochalcones.[13][14][15]

Caption: Biosynthetic pathway of **(E)-Naringenin Chalcone**.

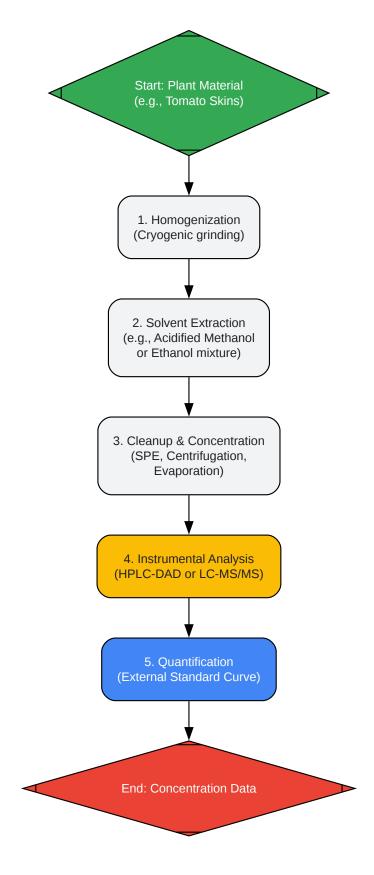
Experimental Protocols

The extraction, isolation, and quantification of **(E)-naringenin chalcone** from plant matrices require specific methodologies to ensure its stability, as it can readily isomerize to naringenin, especially under unfavorable pH conditions.[9]

General Extraction and Quantification Workflow

The following diagram and protocol outline a generalized workflow for the analysis of **(E)-naringenin chalcone** from plant material, based on common laboratory practices.





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Caption: General workflow for extraction and analysis.



Detailed Methodology

- 1. Sample Preparation and Homogenization:
- Objective: To obtain a fine, homogenous powder to maximize surface area for efficient extraction.
- Protocol: Fresh plant material (e.g., tomato peels, citrus rind) is flash-frozen in liquid nitrogen to halt enzymatic activity.[9] The frozen tissue is then ground to a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen. The resulting powder is lyophilized (freeze-dried) to remove water and then stored at -80°C until extraction.

2. Extraction:

- Objective: To solubilize (E)-naringenin chalcone from the plant matrix into a liquid solvent.
- Protocol: A known mass of the lyophilized powder (e.g., 100 mg) is mixed with an extraction solvent. A common solvent system is acidified methanol (e.g., methanol with 1% formic acid) to maintain a low pH and prevent cyclization.[9] Another reported solvent is an ethanol/water/acetonitrile/acetic acid mixture (79:13.9:7:0.1, v/v).[16] The mixture is vortexed and then sonicated in an ultrasonic bath (e.g., for 15-30 minutes) to facilitate cell disruption and extraction. The process is typically performed at a low temperature (e.g., 4°C). Following sonication, the sample is centrifuged at high speed (e.g., 10,000 x g for 15 min) to pellet solid debris.[16] The supernatant containing the extract is carefully collected. The extraction process may be repeated on the pellet to ensure complete recovery.
- 3. Sample Cleanup (Optional but Recommended):
- Objective: To remove interfering compounds (e.g., lipids, pigments) that could affect chromatographic analysis.
- Protocol: The collected supernatant can be passed through a Solid Phase Extraction (SPE) cartridge (e.g., C18).[9] The cartridge is first conditioned with methanol and then equilibrated with acidified water. The sample is loaded, and interfering compounds are washed away with a weak solvent. The analyte of interest, (E)-naringenin chalcone, is then eluted with a stronger solvent like methanol. The eluate is collected and may be evaporated to dryness



under a stream of nitrogen and then reconstituted in a smaller, precise volume of the initial mobile phase for analysis.

- 4. Quantification by High-Performance Liquid Chromatography (HPLC):
- Objective: To separate, identify, and quantify (E)-naringenin chalcone in the cleaned extract.
- Protocol:
 - Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped
 with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is used.[9][16]
 - Column: A reversed-phase C18 column is typically employed.
 - Mobile Phase: A gradient elution is commonly used, involving two solvents: (A) water with a small amount of acid (e.g., 0.1% formic acid) and (B) an organic solvent like acetonitrile or methanol with 0.1% formic acid. The gradient program starts with a high percentage of solvent A, gradually increasing the percentage of solvent B to elute the compounds based on their polarity.
 - Detection: (E)-Naringenin chalcone is identified by its retention time and its UV-Vis spectrum (using DAD) or its specific mass-to-charge ratio (m/z 273 for the protonated molecule [M+H]+) and fragmentation pattern (using MS/MS).[9][16]
 - Quantification: A calibration curve is generated using certified analytical standards of (E)naringenin chalcone of known concentrations. The peak area of the analyte in the
 sample is compared to the calibration curve to determine its concentration.[9]

Conclusion

(E)-Naringenin chalcone is an important plant-derived flavonoid precursor with a notable presence in common dietary sources like tomatoes and citrus fruits. Its role as a key intermediate in the phenylpropanoid pathway makes it central to the vast chemical diversity of flavonoids. Understanding its natural distribution and mastering the analytical techniques for its accurate quantification are crucial for researchers aiming to explore its biological activities and



potential applications in health and medicine. The methodologies outlined in this guide provide a robust framework for the scientific investigation of this valuable natural compound.

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